Benzoic acid 4-azidobutyl ester

Overview

Description

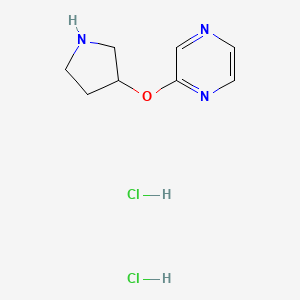

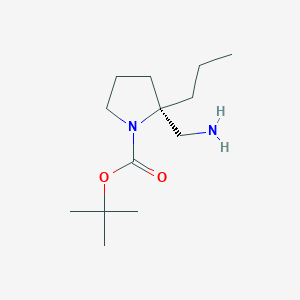

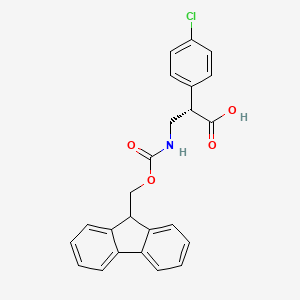

Benzoic acid 4-azidobutyl ester is a chemical compound that contains a total of 32 bonds, including 17 non-hydrogen bonds, 9 multiple bonds, 7 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aromatic ester, and 1 positively charged nitrogen .

Synthesis Analysis

Benzoic acid esters can be synthesized from carboxylic acids and alcohols in the presence of an acid catalyst . The process of synthesis involves three steps: alkylation, esterification, and alkylation . The synthetic route is characterized by simple operation, high total yields, and mild reaction conditions .Molecular Structure Analysis

The molecular structure of this compound includes a six-membered aromatic ring, an ester group, and a positively charged nitrogen . The structure also contains 17 non-hydrogen bonds, 9 multiple bonds, 7 rotatable bonds, and 3 double bonds .Chemical Reactions Analysis

Esters, such as this compound, can undergo various reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions . They can also undergo trans-esterification reactions to form different esters . Furthermore, esters can be reduced to form alcohols or aldehydes depending on the reducing agent .Scientific Research Applications

Use in Food and Environment

Benzoic acid and its derivatives, including alkyl esters, are commonly used as antibacterial and antifungal preservatives, as well as flavoring agents in food, cosmetics, hygiene, and pharmaceutical products. These compounds are widespread in the environment, found in water, soil, and air, leading to common and prolonged human exposure (del Olmo, Calzada, & Nuñez, 2017).

Application in Chemical Synthesis

Benzoic acid esters are key building blocks in many drug discovery and development programs. They are used in various industrial processes and as common food preservatives. An example includes their role in the Mitsunobu reaction, where they serve as reagents for inversion of secondary alcohols (Muramoto, Yoshino, Misaki, & Sugimura, 2013).

Use in Medicinal Chemistry

Benzoic acid esters, due to their structural properties, are advanced as potential PDE4 inhibitors for respiratory disease treatments and exhibit unusual NMR chemical shift behavior that is of interest in medicinal chemistry (Gadikota et al., 2022).

Pharmacokinetics Studies

In pharmacokinetics, these compounds have been studied for their distribution and bioavailability in biological systems, such as in the study of benzoic acid, 4-[[(2-hydroxyethyl)amino]carbonyl]-, methyl ester in rats (Xu et al., 2020).

In Catalysis and Polymer Synthesis

Benzoic acid esters are also utilized in the synthesis of complex molecular structures, such as trinuclear ruthenium cluster cations, indicating their utility in catalysis and advanced material synthesis (Vieille-Petit, Therrien, & Süss-Fink, 2004).

Mechanism of Action

Target of Action

Benzoic acid 4-azidobutyl ester, like other benzoate compounds, primarily targets the nervous system . It acts as a local anesthetic, inhibiting nerve impulses and resulting in a loss of local sensation . This makes it useful for local surgery and treatment .

Mode of Action

The compound interacts with specific receptors on the sodium ion (Na+) channel on the nerve membrane . It inhibits the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses . This results in a reduction of the membrane’s excitability without affecting the resting potential .

Biochemical Pathways

This compound is likely involved in the shikimate and phenylpropanoid pathways, which are important for understanding the biosynthesis of individual phenolic compounds . These pathways are responsible for the formation of benzoic acid and its derivatives, which are important structural elements in a large number of natural products .

Pharmacokinetics

The pharmacokinetics of this compound would be similar to other local anesthetics. The onset of action is related to its pKa, and its duration of action is associated with the extent of protein binding . Its potency is correlated to lipid solubility in vitro, but less so in vivo . The intrinsic vasodilator activity varies between drugs and influences potency and duration of action .

Result of Action

The primary result of the action of this compound is local anesthesia, or the loss of sensation in a specific area without loss of consciousness . This is achieved through its interaction with the sodium ion channels on nerve membranes, inhibiting nerve impulses .

Future Directions

Esters, including Benzoic acid 4-azidobutyl ester, have several commercial and synthetic applications. For instance, polyester molecules make excellent fibers and are used in many fabrics . Furthermore, esters can be synthesized from trans-esterification reactions, which could be a potential area for future research .

properties

IUPAC Name |

4-azidobutyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c12-14-13-8-4-5-9-16-11(15)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CISOTFNZYJORQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCCCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(4-Bromo-3-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1408237.png)

![(2-Methyl-1,3-dioxolan-4-yl)methyl 2-({[(4,6-dimethylpyrimidin-2-yl)carbamoyl]amino}sulfonyl)benzoate](/img/structure/B1408245.png)

![Tert-butyl 2-[1-methyl-3-(methylamino)-3-oxopropyl]-1-hydrazinecarboxylate](/img/structure/B1408251.png)

![3-(thiophen-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1408257.png)